

Application Notes and Protocols: BINOL as a Chiral Ligand for Lanthanide Catalysts

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Compound of Interest

Compound Name: *Binol*

Cat. No.: *B041708*

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Introduction

The quest for enantiomerically pure compounds is a cornerstone of modern drug development and chemical synthesis. Chiral ligands play a pivotal role in asymmetric catalysis, enabling the synthesis of specific stereoisomers. Among these, 1,1'-bi-2-naphthol (**BINOL**) has emerged as a highly versatile and effective chiral ligand. When combined with lanthanide metals, **BINOL** forms powerful Lewis acid catalysts capable of promoting a wide range of enantioselective transformations with high efficiency and stereocontrol. This document provides detailed application notes and experimental protocols for the use of **BINOL** as a chiral ligand in lanthanide-catalyzed asymmetric reactions, offering a practical guide for researchers in the field.

Lanthanide-**BINOL** complexes are particularly advantageous due to the unique properties of lanthanide ions, such as their large ionic radii and flexible coordination numbers, which allow for the creation of a tunable and effective chiral environment.^{[1][2]} These catalysts have been successfully applied in various carbon-carbon bond-forming reactions, including Michael additions, aldol reactions, and cyanosilylations.^{[3][4]}

Applications and Performance Data

Lanthanide-**BINOL** catalysts have demonstrated remarkable performance in a variety of asymmetric reactions. The following tables summarize the quantitative data for key

applications, providing a comparative overview of different catalyst systems and their efficacy.

Asymmetric Michael Addition Reactions

The asymmetric Michael addition is a fundamental C-C bond-forming reaction. Lanthanide-**BINOL** complexes, particularly those of lanthanum, have proven to be highly effective catalysts. A notable example is the lithium-free lanthanum-**BINOL** complex, which efficiently catalyzes the addition of various nucleophiles to enones.[\[5\]](#)

Catalyst System	Substrate (Electrophile)	Nucleophile	Catalyst Loading (mol %)	Solvent	Temp (°C)	Time (h)	Yield (%)	ee (%)	Reference
La-(S)-BINOL	2-Cyclohexen-1-one	Dibenzyl malonate	10	THF	-20	72	95	92	[5]
La-(S)-BINOL	2-Cyclopenten-1-one	Diethyl malonate	10	THF	-20	48	88	85	[5]
Yb(OTf) ₃ -(S)-BINOL	Chalcone	Acetylacetone	5	CH ₂ Cl ₂	RT	24	91	90	[4]

Asymmetric Nitroaldol (Henry) Reactions

The nitroaldol reaction is a powerful tool for the synthesis of β -nitro alcohols, which are valuable synthetic intermediates. Heterobimetallic lanthanide-lithium-**BINOL** complexes have been developed as highly effective catalysts for this transformation, affording products with high diastereoselectivity and enantioselectivity.[\[3\]](#)[\[6\]](#)

Catalyst System	Aldehyde	Nitromethane	Catalyst Loading (mol %)	Solvent	Temp (°C)	Time (h)	Yield (%)	ee (%)	Reference
La-Li-(S)-BINOL (LLB)	Benzaldehyde	Nitromethane	10	THF	-40	120	85	92	[3]
Sm-Li-(S)-BINOL (SmLB)	2-Naphthaldehyde	Nitromethane	10	THF	-40	96	89	93	[3]
Gd-Li-(S)-BINOL (GdLB)	3-Phenylpropanal	Nitromethane	10	THF	-40	144	78	88	[3]

Asymmetric Cyanosilylation of Aldehydes

The addition of trimethylsilyl cyanide (TMSCN) to aldehydes is a crucial method for the synthesis of cyanohydrins, which are precursors to α -hydroxy acids and other important molecules. Lanthanide-BINOL complexes catalyze this reaction with high enantioselectivity.[7]

Catalyst System	Aldehyde	TMSCN (equiv.)	Catalyst Loading (mol %)	Solvent	Temp (°C)	Time (h)	Yield (%)	ee (%)	Reference
YbCl ₃ /(S)-BINOL	Benzaldehyde	1.5	10	CH ₂ Cl ₂	-78	24	95	91	[7]
La(O-i-Pr) ₃ /(R)-BINOL	4-Chlorobenzaldehyde	1.5	5	THF	-78 to -20	12	92	88	[8]
SmI ₂ /(S)-BINOL	2-Naphthaldehyde	2.0	10	Toluene	-60	48	88	94	[4]

Experimental Protocols

This section provides detailed experimental procedures for the preparation of a representative lanthanide-BINOL catalyst and its application in an asymmetric reaction.

Protocol 1: Preparation of a Lanthanum-Lithium-BINOL (LLB) Catalyst

This protocol describes the in-situ preparation of the La-Li-(S)-BINOL (LLB) catalyst, which is highly effective for asymmetric nitroaldol reactions.[3]

Materials:

- Lanthanum(III) chloride heptahydrate (LaCl₃·7H₂O)
- (S)-1,1'-Bi-2-naphthol ((S)-BINOL)

- Sodium bis(trimethylsilyl)amide (NaHMDS) (1.0 M in THF)
- Lithium chloride (LiCl)
- Anhydrous tetrahydrofuran (THF)
- Standard Schlenk line and glassware

Procedure:

- To a flame-dried Schlenk flask under an argon atmosphere, add (S)-**BINOL** (3.0 mmol).
- Add anhydrous THF (15 mL) and cool the solution to 0 °C.
- Slowly add NaHMDS (1.0 M in THF, 6.0 mL, 6.0 mmol) dropwise to the solution.
- Stir the mixture at room temperature for 1 hour to form the sodium salt of **BINOL**.
- In a separate flame-dried Schlenk flask, add LaCl₃·7H₂O (1.0 mmol) and LiCl (1.0 mmol).
- Heat the flask under vacuum to remove water and obtain the anhydrous salts.
- Cool the flask to room temperature and add anhydrous THF (10 mL).
- To the suspension of LaCl₃ and LiCl, add the freshly prepared sodium **BINOL**ate solution via cannula at room temperature.
- Stir the resulting mixture at room temperature for 12 hours. The resulting pale-yellow solution is the LLB catalyst (approximately 0.04 M in THF), which can be used directly for the catalytic reaction.

Protocol 2: Asymmetric Nitroaldol Reaction using LLB Catalyst

This protocol details the use of the prepared LLB catalyst in the asymmetric addition of nitromethane to an aldehyde.[3]

Materials:

- LLB catalyst solution (prepared as in Protocol 1)
- Aldehyde (e.g., Benzaldehyde)
- Nitromethane
- Anhydrous tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Ethyl acetate
- Magnesium sulfate (MgSO₄)

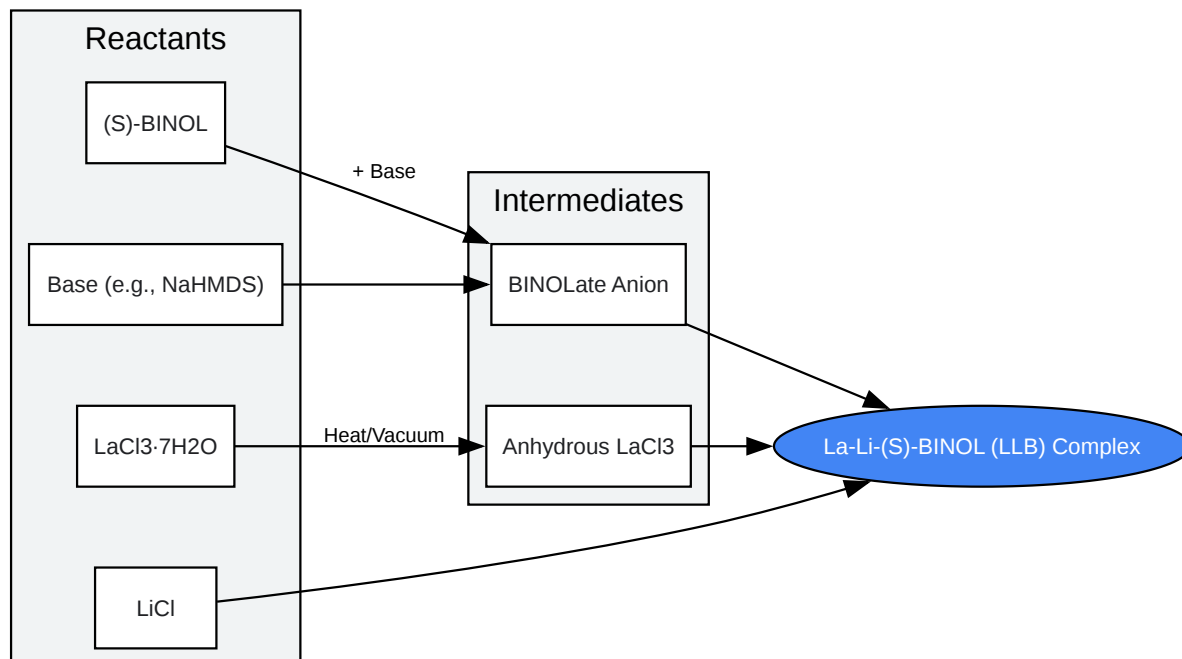
Procedure:

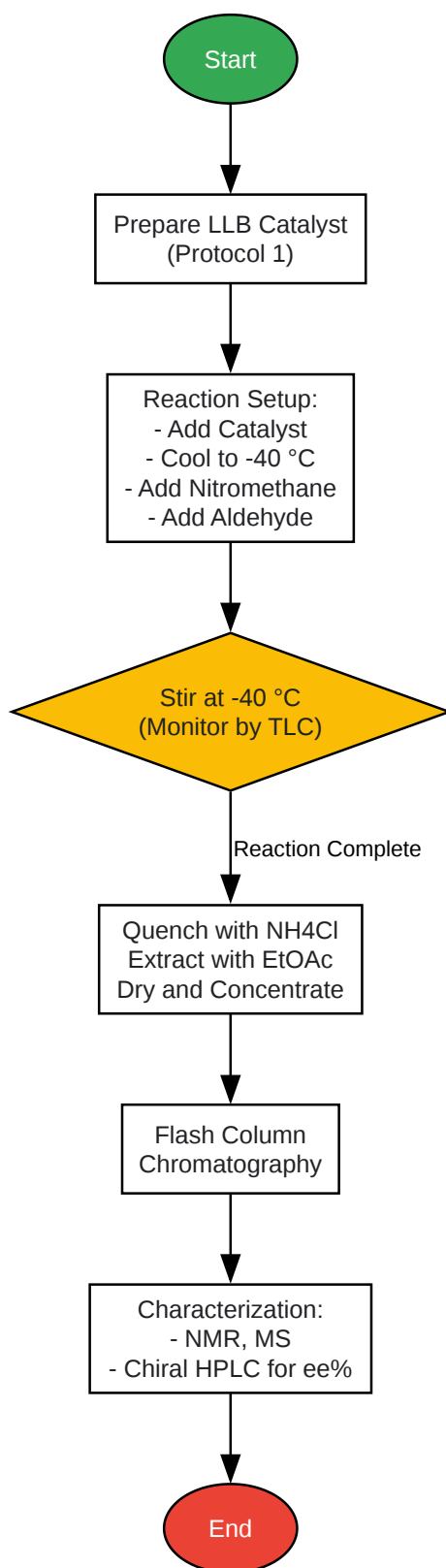
- To a flame-dried Schlenk flask under an argon atmosphere, add the LLB catalyst solution (2.5 mL, 0.1 mmol, 10 mol%).
- Cool the catalyst solution to -40 °C (acetonitrile/dry ice bath).
- Add nitromethane (5.0 mmol) to the catalyst solution.
- Slowly add the aldehyde (1.0 mmol) to the reaction mixture.
- Stir the reaction at -40 °C and monitor its progress by TLC.
- Upon completion (typically 96-120 hours), quench the reaction by adding saturated aqueous NH₄Cl solution (10 mL).
- Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 20 mL).
- Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
- Concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired β -nitro alcohol.

- Determine the enantiomeric excess (ee%) of the product by chiral HPLC analysis.

Visualizations

Logical Relationship of Catalyst Formation





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